6-chloro-2-methyl-1H-benzo[d]imidazol-4-amine

Catalog No.
S13307516
CAS No.
M.F
C8H8ClN3
M. Wt
181.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-chloro-2-methyl-1H-benzo[d]imidazol-4-amine

Product Name

6-chloro-2-methyl-1H-benzo[d]imidazol-4-amine

IUPAC Name

6-chloro-2-methyl-1H-benzimidazol-4-amine

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

InChI

InChI=1S/C8H8ClN3/c1-4-11-7-3-5(9)2-6(10)8(7)12-4/h2-3H,10H2,1H3,(H,11,12)

InChI Key

MBRXTPLHDORLEE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2N1)Cl)N

6-chloro-2-methyl-1H-benzo[d]imidazol-4-amine is a heterocyclic compound that belongs to the benzimidazole family. This compound features a chlorine atom and a methyl group attached to the benzimidazole ring, which contributes to its unique chemical properties and potential biological activities. Benzimidazoles are recognized for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields due to their ability to interact with various biological targets.

, including:

  • Oxidation: The compound can be oxidized to form N-oxides.
  • Reduction: Reduction reactions can convert nitro groups to amino groups.
  • Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, leading to different derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction .

The biological activity of 6-chloro-2-methyl-1H-benzo[d]imidazol-4-amine has been the subject of various studies. It has shown potential antimicrobial, antifungal, and anticancer properties. Its mechanism of action typically involves interaction with specific enzymes or receptors, potentially inhibiting their activity or modulating their function. The presence of chlorine and methyl substituents may enhance its binding affinity and selectivity towards biological targets .

The synthesis of 6-chloro-2-methyl-1H-benzo[d]imidazol-4-amine often involves cyclization reactions. A common synthetic route includes:

  • Starting Materials: 4-chloro-2-nitroaniline and methyl isocyanide.
  • Reaction Conditions: The reaction is conducted under basic conditions.
  • Reduction Step: Following cyclization, the nitro group is reduced to yield the desired benzimidazole compound.

Industrial production may utilize scalable synthetic routes that optimize yield and purity, employing techniques such as continuous flow reactions or catalytic processes.

6-chloro-2-methyl-1H-benzo[d]imidazol-4-amine has a wide range of applications:

  • Pharmaceuticals: It serves as a building block for drug development targeting specific enzymes or receptors.
  • Agrochemicals: The compound is explored for use in developing pesticides and herbicides.
  • Dyes and Industrial Products: It is utilized in synthesizing dyes and other functional materials due to its chemical properties.

Research on interaction studies involving 6-chloro-2-methyl-1H-benzo[d]imidazol-4-amine focuses on its binding affinity with various biological targets. Studies indicate that the presence of chlorine and methyl groups can significantly influence its interactions with enzymes, potentially leading to enhanced biological activity compared to related compounds. These interactions are crucial for understanding the compound's therapeutic potential and guiding further drug design efforts .

Several compounds share structural similarities with 6-chloro-2-methyl-1H-benzo[d]imidazol-4-amine. Here are some notable examples:

Compound NameKey Differences
2-methyl-1H-benzo[d]imidazol-4-amineLacks chlorine; may exhibit different reactivity
6-chloro-1H-benzo[d]imidazol-4-amineLacks methyl group; impacts binding properties
5,6-Dichloro-2-methylbenzimidazoleContains additional chlorine atoms; alters stability
5-Iodo-2-methyl-1H-benzo[d]imidazoleContains iodine instead of chlorine; different reactivity
6-Chloro-2-methylbenzimidazoleSimilar structure but lacks the amine functional group

Uniqueness

The uniqueness of 6-chloro-2-methyl-1H-benzo[d]imidazol-4-amine lies in its combination of both chlorine and methyl substituents on the benzimidazole ring. This specific arrangement enhances its chemical stability, reactivity, and potential biological activities compared to similar compounds .

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

181.0406750 g/mol

Monoisotopic Mass

181.0406750 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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